2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034247-96-4
VCID: VC7025763
InChI: InChI=1S/C21H22N4O3/c26-19(13-25-14-23-18-6-2-1-5-17(18)21(25)27)24-20(15-7-10-28-11-8-15)16-4-3-9-22-12-16/h1-6,9,12,14-15,20H,7-8,10-11,13H2,(H,24,26)
SMILES: C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Molecular Formula: C21H22N4O3
Molecular Weight: 378.432

2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

CAS No.: 2034247-96-4

Cat. No.: VC7025763

Molecular Formula: C21H22N4O3

Molecular Weight: 378.432

* For research use only. Not for human or veterinary use.

2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide - 2034247-96-4

Specification

CAS No. 2034247-96-4
Molecular Formula C21H22N4O3
Molecular Weight 378.432
IUPAC Name N-[oxan-4-yl(pyridin-3-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C21H22N4O3/c26-19(13-25-14-23-18-6-2-1-5-17(18)21(25)27)24-20(15-7-10-28-11-8-15)16-4-3-9-22-12-16/h1-6,9,12,14-15,20H,7-8,10-11,13H2,(H,24,26)
Standard InChI Key UWVNAMUECHLHFL-UHFFFAOYSA-N
SMILES C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Introduction

Key Chemical Features:

FeatureDescription
Molecular FormulaLikely contains C, H, N, and O atoms; exact formula depends on substituents.
Functional GroupsQuinazolinone, acetamide, pyridine, tetrahydropyran
SolubilityExpected to have moderate solubility in polar organic solvents (e.g., DMSO).
Synthetic ChallengesRequires multi-step synthesis involving selective functionalization of quinazolinones.

Synthesis

The synthesis of such compounds typically involves:

  • Formation of Quinazolinone Core: This can be achieved via cyclization reactions using anthranilic acid derivatives and formamide.

  • Introduction of Acetamide Linkage: The acetamide group is introduced through amidation reactions.

  • Side Chain Functionalization: The pyridine and tetrahydropyran groups are added via nucleophilic substitution or coupling reactions.

Example Reaction Pathway:

  • Cyclization of anthranilic acid with formamide to yield 4-oxoquinazoline.

  • Amidation with an appropriate acylating agent to introduce the acetamide group.

  • Coupling with pyridine and tetrahydropyran derivatives under basic or catalytic conditions.

Biological Activities

Quinazolinone derivatives are widely studied for their biological activities. While specific data for this compound is not available, its structural analogs exhibit the following properties:

Antimicrobial Activity:

Quinazolinones have shown efficacy against various bacterial and fungal strains due to their ability to inhibit DNA synthesis or disrupt microbial cell walls .

Anticancer Potential:

Many quinazolinone derivatives act as kinase inhibitors or disruptors of cellular signaling pathways, making them candidates for cancer therapy .

Anti-inflammatory Effects:

The pyridine moiety often enhances anti-inflammatory activity by targeting enzymes like lipoxygenase .

Applications in Drug Discovery

The structural complexity of this compound suggests potential uses in drug development:

  • Molecular Docking Studies: The presence of multiple functional groups makes it an ideal candidate for in silico screening against various protein targets.

  • Lead Optimization: Modifications to the side chains can improve potency or reduce toxicity.

  • Pharmacokinetics: The tetrahydropyran ring may enhance bioavailability due to its hydrophilic nature.

Analytical Characterization

To confirm the identity and purity of the compound, the following techniques are typically used:

  • NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to quinazoline, pyridine, and other groups.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): For functional group identification (e.g., amide NH stretch).

  • High-Performance Liquid Chromatography (HPLC): For purity assessment.

Potential Challenges

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